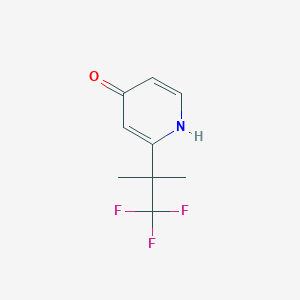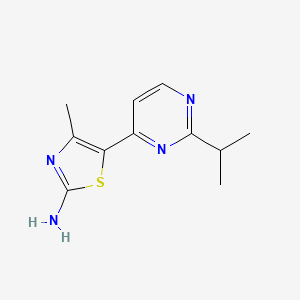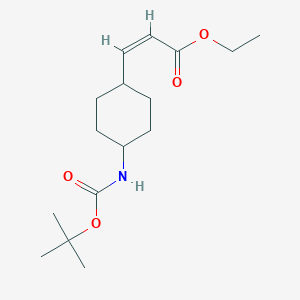
(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate
描述
“(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate” is a complex organic compound. The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .
Synthesis Analysis
The synthesis of compounds like “(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate” often involves the use of amino acid ionic liquids (AAILs). These AAILs are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs are then used as the starting materials in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl group. This group has a formula of C5H9O2 and a net charge of 0. Its average mass is 101.12376 and its monoisotopic mass is 101.06025 .Chemical Reactions Analysis
The tert-butoxycarbonyl group in this compound exhibits a unique reactivity pattern. It is used in chemical transformations and has implications in biosynthetic and biodegradation pathways . In the context of dipeptide synthesis, a distinctive coupling reagent enhances amide formation in the Boc-AAILs without the addition of a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the tert-butoxycarbonyl group. This group has a unique reactivity pattern and is used in various chemical transformations .科学研究应用
Genotoxicity, Mutagenicity, and Carcinogenicity of Acrylates
Acrylates, including ethyl acrylate, undergo rapid metabolism, demonstrating an overall lack of bioactivity in cancer-related pathways. Their genotoxicity and mutagenicity data support a cytotoxic, non-genotoxic mechanism, indicating they are unlikely to pose a human cancer hazard. This highlights the safety profile of acrylates in material applications, crucial for their use in medical devices and packaging materials (Suh et al., 2018).
Chemical Recycling of Polymers
Acrylate compounds are pivotal in the chemical recycling of polymers, such as poly(ethylene terephthalate) (PET). Techniques like hydrolysis and glycolysis facilitate the recovery of monomers for repolymerization, showcasing acrylates' role in sustainable material management and recycling processes (Karayannidis & Achilias, 2007).
Biodegradation of Ether Compounds
Research on biodegradation pathways for ether compounds such as ethyl tert-butyl ether (ETBE) reveals microorganisms capable of degrading ETBE in soil and groundwater. This is critical for understanding the environmental impact and remediation strategies for acrylate-related pollutants (Thornton et al., 2020).
Blood Compatibility of Polymers
Studies on poly(2-methoxyethyl acrylate) (PMEA) and its excellent blood compatibility, due to its unique water structure, underline the importance of acrylate polymers in biomedical applications, particularly in designing blood-contacting medical devices (Tanaka & Mochizuki, 2010).
Polymerization Techniques for Biomedical Use
Acrylic acid plasma polymerization demonstrates the effectiveness of creating thin films with specific surface chemistries for biomedical applications. Such coatings are attractive for tissue regeneration and biomolecule immobilization, showcasing acrylates' versatility in medical research (Bitar et al., 2018).
未来方向
属性
IUPAC Name |
ethyl (Z)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,19)/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNKUWRVEHYGHU-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



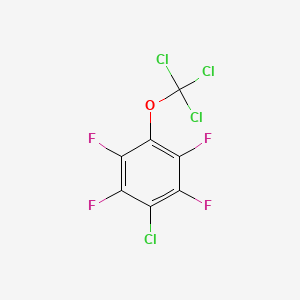
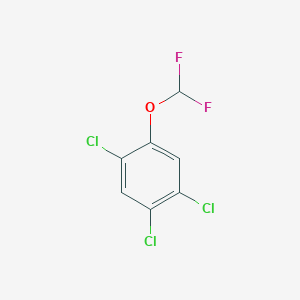
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)
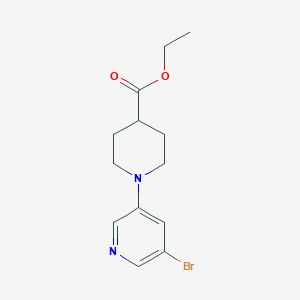
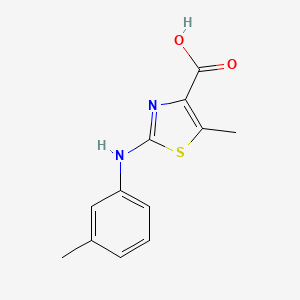
![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1403871.png)
![1-[Chloro(difluoro)methoxy]-2-nitro-3-(trifluoromethyl)benzene](/img/structure/B1403872.png)
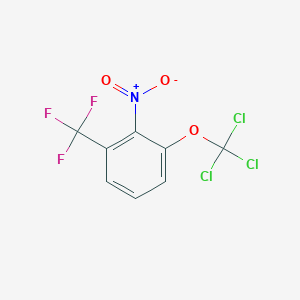
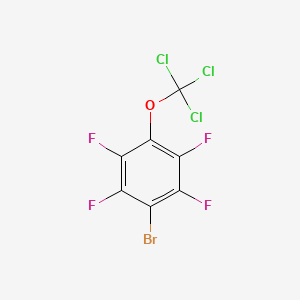
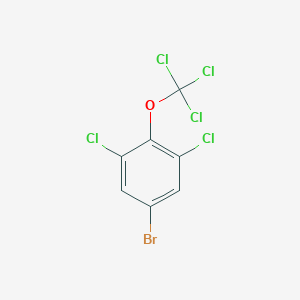
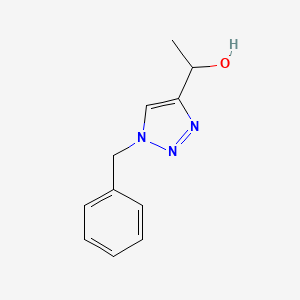
![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)
